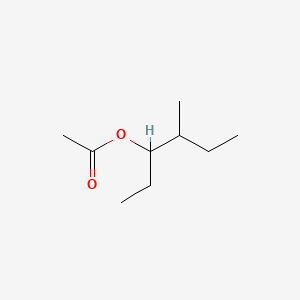
4-Methyl-3-hexanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-hexanol acetate: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is an ester derived from 4-methyl-3-hexanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing 4-methyl-3-hexanol acetate is through the esterification of 4-methyl-3-hexanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous reactors, where 4-methyl-3-hexanol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 4-Methyl-3-hexanol acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, 4-methyl-3-hexanol. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 4-Methyl-3-hexanol
Substitution: Amides
科学的研究の応用
Chemistry:
Synthesis of Pheromones: 4-Methyl-3-hexanol acetate is used in the synthesis of pheromones for various insects, including ants. These pheromones are crucial for studying insect behavior and developing pest control strategies.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand esterification and hydrolysis reactions, which are fundamental processes in biochemistry.
Medicine:
Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry:
Flavor and Fragrance Industry: The compound is used as a flavoring agent and fragrance component due to its pleasant odor.
作用機序
The mechanism of action of 4-methyl-3-hexanol acetate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The acetate group can be hydrolyzed to release acetic acid and 4-methyl-3-hexanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as pheromone synthesis or drug development.
類似化合物との比較
4-Methyl-3-hexanol: The parent alcohol from which 4-methyl-3-hexanol acetate is derived.
3-Hexanol: A structurally similar alcohol with a different substitution pattern.
4-Methyl-3-hexanone: A ketone with a similar carbon skeleton but different functional group.
Uniqueness:
Functional Group: The presence of the acetate group in this compound makes it unique compared to its parent alcohol and other similar compounds. This functional group imparts distinct chemical properties and reactivity.
Applications: The specific applications of this compound, such as its use in pheromone synthesis and the flavor and fragrance industry, highlight its uniqueness compared to other similar compounds.
特性
CAS番号 |
84612-71-5 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4-methylhexan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-5-7(3)9(6-2)11-8(4)10/h7,9H,5-6H2,1-4H3 |
InChIキー |
IAGFRJOWIZRHRV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
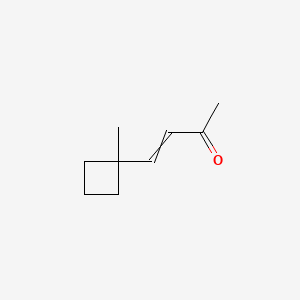
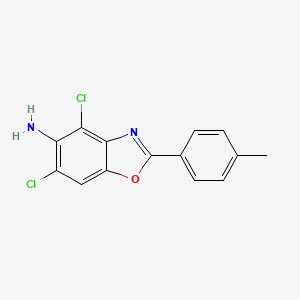
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
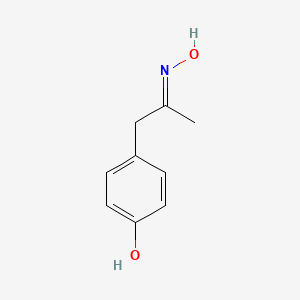
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
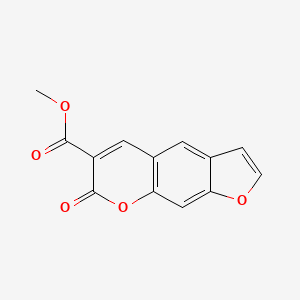
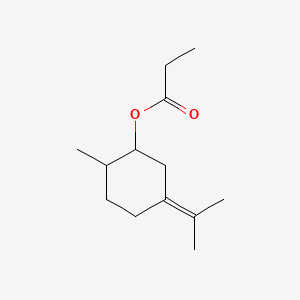
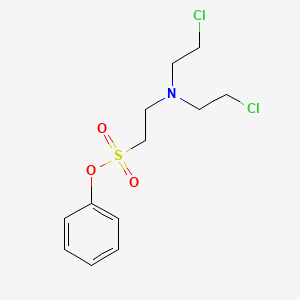
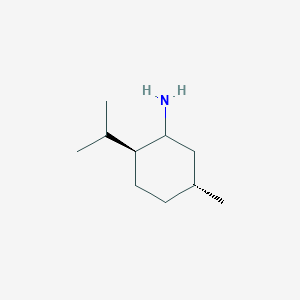
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
